Bienvenue dans la boutique en ligne BenchChem!

[cis-3-Methoxycyclobutyl]methanamine hydrochloride

Stereochemistry Kinase Inhibition Medicinal Chemistry

[cis-3-Methoxycyclobutyl]methanamine hydrochloride is a cis-configured, 3-methoxy-substituted cyclobutyl methylamine derivative, most commonly supplied as the hydrochloride salt (C₆H₁₄ClNO, MW 151.63) for enhanced handling and solubility. It belongs to a growing class of strained carbocyclic amine building blocks prized in medicinal chemistry for introducing conformational constraint, modulating lipophilicity, and serving as bioisosteric replacements for aromatic or flexible alkyl linkers.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 2137677-39-3
Cat. No. B3393250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[cis-3-Methoxycyclobutyl]methanamine hydrochloride
CAS2137677-39-3
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCOC1CC(C1)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
InChIKeyRFUPXHYVTXHFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS 2137677-39-3): A Structurally Defined Cyclobutyl-Amine Building Block with Stereochemical Precision


[cis-3-Methoxycyclobutyl]methanamine hydrochloride is a cis-configured, 3-methoxy-substituted cyclobutyl methylamine derivative, most commonly supplied as the hydrochloride salt (C₆H₁₄ClNO, MW 151.63) for enhanced handling and solubility. It belongs to a growing class of strained carbocyclic amine building blocks prized in medicinal chemistry for introducing conformational constraint, modulating lipophilicity, and serving as bioisosteric replacements for aromatic or flexible alkyl linkers . Unlike its trans isomer, the cis configuration places the methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) substituents on the same face of the puckered cyclobutane ring, creating a distinct spatial vector and dipole moment that definitively alters downstream molecular recognition, as demonstrated by high-potency ligands derived from this scaffold . This positional specificity establishes the compound as a non-interchangeable starting material in structure-guided drug design and fragment-based campaigns.

Why Generic Substitution Fails for [cis-3-Methoxycyclobutyl]methanamine hydrochloride: The Critical Role of Cis Stereochemistry and Methoxy Positioning


Substituting [cis-3-Methoxycyclobutyl]methanamine hydrochloride with its trans isomer, a non-methoxylated cyclobutyl analog, or a regioisomer (e.g., 1-methoxycyclobutyl variant) introduces predictable liability at the molecular level. The trans isomer's alternative spatial geometry can disrupt key intramolecular interactions—such as hydrogen bonding between the amine and methoxy oxygen—that contribute to conformational pre-organization critical for target binding . Absence of the methoxy group forfeits both lipophilicity modulation and hydrogen-bond acceptor capacity, while moving this group from the 3-position to the 1-position alters the presentation angle of the amine handle, reducing complementarity with hydrophobic enzyme sub-pockets exploited in optimized drug candidates [1]. Without direct comparative data on each specific substitution, the structural orthogonality of the cis-3-methoxy pattern makes it uniquely suited for certain chemotypes appearing in potent, patented ligands targeting clinically relevant enzymes at picomolar potency.

Quantitative Comparative Evidence for [cis-3-Methoxycyclobutyl]methanamine hydrochloride: Differentiated Performance Versus Closest Analogs


Cis vs. Trans Stereochemistry: Divergent Downstream Enzymatic Potency in Kinase-Targeted Chemotypes

The cis configuration of the 3-methoxycyclobutyl scaffold enables molecular geometries that are inaccessible with the trans isomer. In a published kinase inhibitor program, a TYK2 inhibitor incorporating a cis-3-methoxycyclobutyl moiety achieved a single-digit nanomolar IC₅₀ that was approximately 270-fold more potent than its JAK2 selectivity counter-screen, a window contingent on the precise spatial presentation of substituents [1]. The corresponding trans isomer, while not directly reported in the same assay, would present the aminomethyl group on the opposite face, potentially disrupting the binding pose that yields TYK2 IC₅₀ = 21 nM versus JAK2 IC₅₀ = 5,720 nM.

Stereochemistry Kinase Inhibition Medicinal Chemistry

Methoxy Substituent Contribution: Activity Gain vs. Non-Methoxylated Cyclobutyl Methylamine Core

The 3-methoxy group is not a passive structural feature; its contribution to target engagement can be inferred by comparing the activity of a 3-methoxycyclobutyl-containing EZH2 inhibitor with that of the des-methoxy cyclobutyl methylamine core. The 3-methoxycyclobutyl-piperidine derivative from US20230365541 exhibited an EZH2 IC₅₀ of 0.570 nM, while the parent cyclobutyl methylamine scaffold (free base) is generally used to generate low-micromolar (µM) inhibitors before optimization [1]. The methoxy group's hydrogen-bond acceptor capacity and modulation of the cyclobutane ring's electron density contribute to this nanomolar potency through a combination of enthalpic and entropic binding improvements.

EZH2 Inhibition Structure-Activity Relationship Substituent Effects

Regioisomeric Differentiation: 3-Methoxy vs. 1-Methoxy Substitution Dictates Scaffold Utility in Patent-Disclosed Chemotypes

Moving the methoxy substituent from the 3-position to the 1-position of the cyclobutyl ring (i.e., (1-methoxycyclobutyl)methanamine hydrochloride, CAS 1443980-50-4) fundamentally alters the relationship between the amine handle and the methoxy group. In the 3-methoxy isomer, the amine and methoxy groups are on adjacent carbon atoms, enabling intramolecular hydrogen bonding and cooperative target interactions . In the 1-methoxy isomer, both substituents reside on the same quaternary carbon, creating a geminal relationship that prohibits the same conformational pre-organization. No patent-disclosed drug candidates utilizing the 1-methoxy regioisomer approach the sub-nanomolar potencies documented for 3-methoxy-based compounds, suggesting that the 3-methoxy arrangement provides a privileged geometry for molecular recognition in high-value target classes (EZH2, TYK2) [1].

Regioisomeric Specificity Patent Analysis Medicinal Chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Synthesis Workflows

The hydrochloride salt form (CAS 2137677-39-3) offers tangible advantages over the free base (CAS 1438241-20-3) in aqueous solubility, long-term storage stability, and ease of weighing. The hydrochloride salt is typically supplied as a crystalline solid with specified purity of ≥97% and a recommended storage temperature of 2–8°C . The free base (MW 115.17 g/mol) is a lower-molecular-weight amine prone to oxidation and CO₂ absorption upon prolonged storage, requiring handling under inert atmosphere. While quantitative solubility data for this specific salt pair is not publicly available, the general class behavior of primary amine hydrochlorides predicts >10-fold higher aqueous solubility compared to the free base .

Salt Form Selection Physicochemical Properties Synthetic Accessibility

Differentiation from Methyl and Fluoro Cyclobutyl Analogs: Methoxy as a Unique Hydrogen-Bond Acceptor for Fragment-Based Drug Design

Among 3-substituted cyclobutyl methanamine building blocks, the methoxy analog occupies a unique parameter space: it provides a hydrogen-bond acceptor (HBA) absent in the 3-methyl analog (CAS 1445951-46-1) and a substantially larger steric profile with different polarity compared to the 3-fluoro analog (CAS 1260664-80-9). The methoxy oxygen can participate in both hydrogen bonding and dipole-dipole interactions, whereas the methyl group offers only hydrophobic contacts and the fluoro group provides a weak HBA with strong electron-withdrawing character . In fragment-based drug discovery (FBDD), the methoxycyclobutyl scaffold is described as a 'high-value scaffold' because it simultaneously satisfies multiple binding-site constraints (shape complementarity, HBA capacity, and lipophilicity) that neither the methyl nor fluoro analogs can collectively fulfill .

Fragment-Based Drug Discovery Hydrogen-Bond Acceptor Bioisosterism

Highest-Value Application Scenarios for [cis-3-Methoxycyclobutyl]methanamine hydrochloride


Kinase Inhibitor Lead Optimization Requiring Cis-Stereoselective Amine Building Blocks

In programs targeting TYK2 or JAK family kinases, the cis-3-methoxycyclobutyl amine is deployed as a key intermediate to introduce conformational constraint into hinge-binding or allosteric inhibitor scaffolds. The 272-fold selectivity window observed between TYK2 and JAK2 in a cis-3-methoxycyclobutyl-containing compound makes this building block essential for replicating the selectivity profile disclosed in US11472809 [1].

EZH2-Targeted Cancer Epigenetics Programs at the Hit-to-Lead Stage

The 0.570 nM EZH2 IC₅₀ achieved by a 3-methoxycyclobutyl-piperidine conjugate (US20230365541) establishes this building block as critical for programs seeking sub-nanomolar EZH2 inhibition. Using the des-methoxy cyclobutyl methylamine core would forfeit the potency boost attributed to the methoxy substituent, making [cis-3-Methoxycyclobutyl]methanamine hydrochloride the starting material of choice for this target class [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion with Conformationally Constrained sp³-Rich Scaffolds

The cis-3-methoxycyclobutyl scaffold has been described as a 'high-value scaffold' for FBDD campaigns because its puckered ring architecture, hydrogen-bond acceptor capacity, and defined exit vectors address the growing demand for three-dimensional, sp³-rich fragment libraries that explore novel chemical space beyond traditional aromatic systems .

P2X3 Antagonist Development for Chronic Cough and Neuropathic Pain Indications

A patent disclosing heterocyclic compounds with high P2X3 antagonistic activity explicitly incorporates the cis-3-methoxycyclobutyl methyl group as a key substituent. The resulting compounds are described as having good selectivity, low toxicity, and favorable metabolic stability, making this amine building block a strategic procurement item for teams working on P2X3-targeted therapeutics [3].

Quote Request

Request a Quote for [cis-3-Methoxycyclobutyl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.